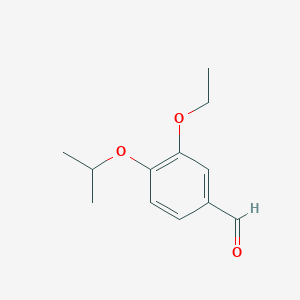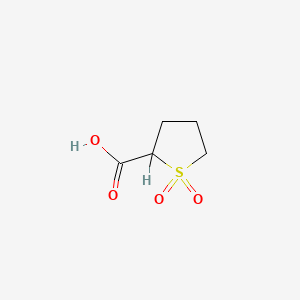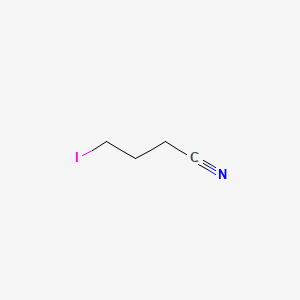
5-(Méthylthio)thiazol-2-amine
Vue d'ensemble
Description
5-(Methylthio)thiazol-2-amine is a chemical compound with the CAS Number: 99171-11-6 . It has a molecular weight of 147.24 and is a solid at room temperature .
Synthesis Analysis
The synthesis of 5-(Methylthio)thiazol-2-amine involves the reaction of 2-amino-5-bromothiazole with sodium thiomethoxide . The reaction becomes homogeneous after the addition of sodium thiomethoxide . The reaction is warmed to 45° C for 40 minutes, then allowed to stir at room temperature overnight .Molecular Structure Analysis
The molecular structure of 5-(Methylthio)thiazol-2-amine is represented by the linear formula: C4H6N2S2 .Physical And Chemical Properties Analysis
5-(Methylthio)thiazol-2-amine is a solid at room temperature . It has a molecular weight of 147.24 and is represented by the linear formula: C4H6N2S2 .Applications De Recherche Scientifique
Recherche pharmaceutique : Ligands des récepteurs des œstrogènes
Les composés thiazoliques, y compris les dérivés comme la 5-(Méthylthio)thiazol-2-amine, agissent comme des ligands des récepteurs des œstrogènes. Cette application est cruciale dans le développement de nouveaux agents thérapeutiques pour les affections hormonales telles que le cancer du sein .
Antagonistes des récepteurs de l'adénosine
Une autre application importante est le développement d'antagonistes des récepteurs de l'adénosine. Ces composés ont des utilisations potentielles dans le traitement de diverses affections, notamment les maladies cardiovasculaires et les troubles neurologiques .
Chimie agricole : Fongicides
Dans le secteur agricole, les dérivés thiazoliques sont utilisés comme fongicides. Ils inhibent la croissance de bactéries nocives comme Xanthomonas, qui peuvent provoquer des maladies chez les plantes .
Agents antiparasitaires
Les thiazoles montrent également des promesses comme médicaments schistosomicides et anthelminthiques, offrant des traitements potentiels pour les infections parasitaires .
Agents analgésiques et anti-inflammatoires
Certains dérivés thiazoliques présentent des activités analgésiques et anti-inflammatoires significatives, ce qui pourrait conduire à de nouveaux médicaments contre la douleur .
Agents anticancéreux
Les motifs thiazoliques se retrouvent dans plusieurs médicaments anticancéreux utilisés en clinique, tels que le dabrafénib et le dasatinib. La présence d'un noyau thiazolique est significative dans la capacité de ces composés à interagir avec des cibles biologiques comme l'ADN ou les protéines impliquées dans la prolifération des cellules cancéreuses .
Agents antifongiques
Des dérivés thiazoliques ont été synthétisés et criblés pour leur activité antifongique, montrant un potentiel de traitement des infections fongiques .
Chacun de ces domaines utilise les propriétés chimiques uniques des composés thiazoliques, y compris la this compound, pour développer de nouveaux traitements et solutions dans diverses industries.
Pour des informations plus détaillées sur chaque application, des recherches et des analyses supplémentaires seraient nécessaires.
MDPI - An Overview on Synthetic 2… Springer - Thiazoles: having diverse biological activities MDPI - Thiazole: A Versatile Standalone… IntechOpen - Synthesis and Biological Evaluation of Thiazole Derivatives
Safety and Hazards
Mécanisme D'action
Target of Action
5-(Methylthio)thiazol-2-amine is a derivative of the thiazole ring, a heterocyclic organic compound that has been the focus of extensive research due to its diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .
Mode of Action
It is known that thiazole derivatives can interact with various targets in the body, leading to a range of biological effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 5-(Methylthio)thiazol-2-amine.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different physiological environments .
Analyse Biochimique
Biochemical Properties
5-(Methylthio)thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are crucial for carbohydrate metabolism . The sulfur atom in 5-(Methylthio)thiazol-2-amine allows it to form covalent bonds with cysteine residues in proteins, leading to modifications in protein function. Additionally, the nitrogen atom can participate in hydrogen bonding, further influencing its interactions with biomolecules.
Cellular Effects
5-(Methylthio)thiazol-2-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Methylthio)thiazol-2-amine can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Its impact on gene expression can result in the upregulation or downregulation of target genes, affecting cellular functions such as metabolism and immune response.
Molecular Mechanism
The molecular mechanism of 5-(Methylthio)thiazol-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . This binding is often facilitated by the sulfur and nitrogen atoms, which can form covalent and hydrogen bonds, respectively. Additionally, 5-(Methylthio)thiazol-2-amine can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Methylthio)thiazol-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(Methylthio)thiazol-2-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species . Long-term exposure to 5-(Methylthio)thiazol-2-amine can lead to sustained changes in cellular processes, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-(Methylthio)thiazol-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved immune response . At high doses, 5-(Methylthio)thiazol-2-amine can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses beyond this range lead to toxicity.
Metabolic Pathways
5-(Methylthio)thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The presence of 5-(Methylthio)thiazol-2-amine can alter metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Methylthio)thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, 5-(Methylthio)thiazol-2-amine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also determined by its interactions with plasma proteins and extracellular matrix components.
Subcellular Localization
The subcellular localization of 5-(Methylthio)thiazol-2-amine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its chemical properties and interactions with targeting proteins . Post-translational modifications, such as phosphorylation or ubiquitination, can further regulate the activity and function of 5-(Methylthio)thiazol-2-amine within these compartments. The localization of the compound can impact its biochemical interactions and overall cellular effects.
Propriétés
IUPAC Name |
5-methylsulfanyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLWIPGOGRZZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326014 | |
| Record name | 5-(Methylthio)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99171-11-6 | |
| Record name | 5-(Methylthio)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99171-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methylthio)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)












